Nonyl Acetate

Description

This compound is the acetate ester of nonan-1-ol. It has a role as a metabolite. It is functionally related to a nonan-1-ol.

This compound has been reported in Citrus iyo, Plectranthus glabratus, and other organisms with data available.

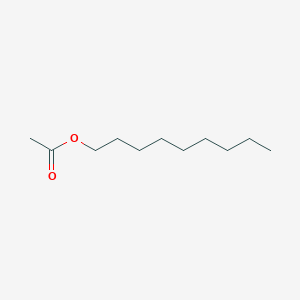

Structure

3D Structure

Properties

IUPAC Name |

nonyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQIMXVRFNLMTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Record name | NONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047123 | |

| Record name | Nonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nonyl acetate is a colorless liquid with a pungent odor of mushrooms. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Liquid, colourless liquid with a floral, fruity odour | |

| Record name | NONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Nonyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/251/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

406.4 to 413.6 °F at 760 mmHg (USCG, 1999), 212.00 °C. @ 760.00 mm Hg | |

| Record name | NONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, ether; insoluble in water, 1 ml in 6 ml 70% alcohol (in ethanol) | |

| Record name | Nonyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/251/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8785 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.864-0.868 | |

| Record name | NONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/251/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

143-13-5 | |

| Record name | NONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, nonyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NONYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, nonyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2SE618B1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nonyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-26 °C | |

| Record name | Nonyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Nonyl Acetate physical properties for research applications

An In-depth Technical Guide to the Physical Properties of Nonyl Acetate for Research Applications

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is paramount for predictable and reproducible results. This guide provides a detailed overview of the core physical properties of this compound, complete with experimental protocols for their determination and a visualization of a key synthetic pathway.

Core Physical and Chemical Properties

This compound is the ester formed from nonan-1-ol and acetic acid. It is a colorless liquid with a characteristic fruity, floral odor.[1][2][3] It is primarily used in the flavor and fragrance industries.[4][5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Acetic acid, nonyl ester; n-Nonyl acetate; Pelargonyl acetate |

| CAS Number | 143-13-5[1] |

| Molecular Formula | C₁₁H₂₂O₂[1] |

| Molecular Weight | 186.29 g/mol [1] |

| SMILES | CCCCCCCCCOC(=O)C[1] |

| InChI | InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h3-10H2,1-2H3[1] |

Table 2: Quantitative Physical Properties of this compound

| Property | Value |

| Boiling Point | 212 °C at 760 mmHg[6][7][8] |

| Melting Point | -26 °C[1][6] |

| Density | 0.864 g/mL at 25 °C[6][8] |

| Refractive Index (n20/D) | 1.424[6][8] |

| Vapor Pressure | 0.197 mmHg at 25 °C (estimated)[7] |

| Flash Point | > 100 °C (> 212 °F)[7] |

| Water Solubility | Insoluble[1][6] |

| Solubility in Organic Solvents | Soluble in alcohol and ether[1][9] |

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of liquid organic compounds like this compound.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10]

Methodology:

-

A small amount of this compound is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is heated slowly and uniformly in a heating bath (e.g., a Thiele tube or an aluminum block).[2][7]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2][11]

Melting Point Determination (Capillary Method)

For substances that are solid at or near room temperature, the melting point is a crucial indicator of purity.[12] Since this compound is a liquid at room temperature, this protocol is for general guidance.

Methodology:

-

A small amount of the finely powdered solid sample is packed into a capillary tube sealed at one end.

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in a heating bath (e.g., Thiele tube or a melting point apparatus).[13][14]

-

The sample is heated slowly and evenly.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[15]

Density Determination (Volumetric Method)

Density is the mass per unit volume of a substance.

Methodology:

-

An empty, clean, and dry graduated cylinder is weighed on an analytical balance.

-

A known volume of this compound (e.g., 10 mL) is carefully added to the graduated cylinder.

-

The graduated cylinder containing the liquid is reweighed.

-

The density is calculated by dividing the mass of the liquid (final mass - initial mass) by the volume of the liquid.[16][17][18]

Refractive Index Determination (Abbe Refractometer)

The refractive index measures how light bends as it passes through a substance and is a fundamental physical property for characterizing liquids.[9]

Methodology (ASTM D1218):

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prism surfaces of the Abbe refractometer are cleaned and dried.

-

A few drops of this compound are placed on the lower prism.

-

The prisms are closed and locked.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[19][20][21]

Flash Point Determination (Pensky-Martens Closed Cup Tester)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near its surface.[8]

Methodology (ASTM D93):

-

A brass test cup is filled with the this compound sample to a specified level.

-

The cup is heated at a slow, constant rate while the sample is stirred.[6][8]

-

An ignition source (a small flame) is periodically directed into the test cup.[22]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite momentarily.[23]

Synthesis and Purification Workflow

This compound is typically synthesized by the direct esterification of n-nonyl alcohol with acetic acid, often in the presence of an acid catalyst.[4][5]

Caption: Synthesis and purification workflow for this compound.

This guide provides foundational knowledge on the physical properties of this compound and the methodologies to verify them, serving as a valuable resource for researchers in various scientific disciplines.

References

- 1. store.astm.org [store.astm.org]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. scribd.com [scribd.com]

- 4. This compound | 143-13-5 [chemicalbook.com]

- 5. glooshi.com [glooshi.com]

- 6. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]

- 9. atslab.com [atslab.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. byjus.com [byjus.com]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. scribd.com [scribd.com]

- 17. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 18. wjec.co.uk [wjec.co.uk]

- 19. store.astm.org [store.astm.org]

- 20. store.astm.org [store.astm.org]

- 21. img.antpedia.com [img.antpedia.com]

- 22. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 23. precisionlubrication.com [precisionlubrication.com]

An In-depth Technical Guide to the Synthesis of Nonyl Acetate via Esterification of Nonyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of nonyl acetate through the Fischer esterification of nonyl alcohol. This document outlines the fundamental reaction, detailed experimental protocols, and key reaction parameters, offering valuable insights for professionals in research and development.

Introduction

This compound is an organic ester with a characteristic fruity, floral aroma, finding applications in the fragrance, flavor, and pharmaceutical industries. Its synthesis is most commonly achieved through the Fischer esterification of nonyl alcohol with acetic acid, a reaction catalyzed by a strong acid. This guide will delve into the specifics of this synthesis, providing a robust framework for its successful laboratory-scale production.

The Fischer Esterification Reaction

The synthesis of this compound from nonyl alcohol and acetic acid is a reversible reaction, as depicted below. To drive the equilibrium towards the formation of the ester, it is common practice to use an excess of one of the reactants, typically the less expensive one, or to remove water as it is formed.

Reaction Scheme:

Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are typically employed as catalysts to accelerate the reaction rate.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound, including reaction setup, workup, and purification.

Materials and Equipment

-

Reactants: Nonyl alcohol, Glacial acetic acid

-

Catalyst: Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)

-

Solvents & Reagents for Workup: Diethyl ether (or other suitable organic solvent), Saturated sodium bicarbonate solution (NaHCO₃), Brine (saturated NaCl solution), Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Equipment: Round-bottom flask, Reflux condenser, Heating mantle with magnetic stirrer, Separatory funnel, Beakers, Erlenmeyer flasks, Rotary evaporator, Distillation apparatus.

Reaction Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine nonyl alcohol and an excess of glacial acetic acid (typically 1.5 to 3 equivalents).

-

Catalyst Addition: Carefully add the acid catalyst to the reaction mixture. For sulfuric acid, a catalytic amount (e.g., 1-2% of the molar amount of the limiting reagent) is sufficient. For p-TSA, a slightly larger quantity may be used.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Workup and Purification

-

Quenching: Carefully pour the cooled reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. This will neutralize the acidic catalyst and any unreacted acetic acid. Caution: Carbon dioxide gas will be evolved, so vent the separatory funnel frequently.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether.

-

Washing: Wash the combined organic extracts sequentially with saturated sodium bicarbonate solution and then with brine to remove any remaining impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Distillation: The crude this compound can be further purified by fractional distillation under reduced pressure to obtain the final product with high purity.

Data Presentation: Reaction Parameters and Yields

The yield of this compound is influenced by several factors, including the molar ratio of reactants, catalyst loading, reaction temperature, and reaction time. The following tables summarize typical reaction conditions and expected yields based on analogous esterification reactions.

| Parameter | Value |

| Reactants | Nonyl Alcohol, Acetic Acid |

| Catalyst | Sulfuric Acid (H₂SO₄) |

| Molar Ratio (Alcohol:Acid) | 1:1.5 to 1:3 |

| Catalyst Loading | 1-5 mol% (relative to the limiting reagent) |

| Temperature | Reflux temperature of the reaction mixture |

| Reaction Time | 2-8 hours |

| Typical Yield | 70-90% |

Table 1: Typical Reaction Conditions for the Synthesis of this compound using Sulfuric Acid Catalyst.

| Parameter | Value |

| Reactants | Nonyl Alcohol, Acetic Acid |

| Catalyst | p-Toluenesulfonic Acid (p-TSA) |

| Molar Ratio (Alcohol:Acid) | 1:1.5 to 1:2 |

| Catalyst Loading | 5-10 mol% (relative to the limiting reagent) |

| Temperature | Reflux temperature of the reaction mixture |

| Reaction Time | 4-12 hours |

| Typical Yield | 65-85% |

Table 2: Typical Reaction Conditions for the Synthesis of this compound using p-Toluenesulfonic Acid Catalyst.

Mandatory Visualizations

Reaction Mechanism Pathway

The following diagram illustrates the acid-catalyzed Fischer esterification mechanism for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the key stages in the synthesis and purification of this compound.

Conclusion

The synthesis of this compound via Fischer esterification of nonyl alcohol is a robust and well-established method. By carefully controlling the reaction conditions, particularly the molar ratio of reactants and the catalyst concentration, high yields of the desired ester can be achieved. The detailed experimental protocol and workflow provided in this guide serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, enabling the efficient and reproducible preparation of this compound.

The Occurrence of Nonyl Acetate in Nature: A Technical Guide for Researchers

For correspondence: --INVALID-LINK--

Abstract

Nonyl acetate, a carboxylate ester recognized for its characteristic fruity and floral aroma, is a naturally occurring volatile organic compound found in a variety of plant species. This technical guide provides an in-depth overview of the natural occurrence of this compound in fruits and essential oils, designed for researchers, scientists, and professionals in the fields of drug development, food science, and fragrance chemistry. This document synthesizes quantitative data, details common experimental protocols for extraction and analysis, and illustrates the biosynthetic pathway and analytical workflows.

Introduction

This compound (CH₃COO(CH₂)₈CH₃) is a significant contributor to the aromatic profile of many fruits and is a constituent of various essential oils. Its pleasant scent, often described as fruity, waxy, and reminiscent of pear and citrus, makes it a valuable compound in the flavor and fragrance industries. Understanding its natural distribution, concentration, and biosynthesis is crucial for applications ranging from the development of natural flavorings to its potential role in plant physiology and signaling. This guide aims to consolidate the current scientific knowledge on the natural occurrence of this compound, providing a valuable resource for the scientific community.

Natural Occurrence and Quantitative Data

This compound has been identified in a diverse range of fruits and essential oils. The concentration of this ester can vary significantly depending on the species, cultivar, maturity, and environmental conditions.

Fruits

This compound is a common volatile compound in several fruit species, contributing to their characteristic aroma. While its presence is widely reported, quantitative data is often limited to specific cultivars and studies.

Table 1: Quantitative Occurrence of this compound in Various Fruits

| Fruit Species | Cultivar/Variety | Concentration | Analytical Method | Reference |

| Melon | Cucumis melo L. | Detected (not quantified) | HS-SPME-GC-MS | [1][2] |

| Apple | Malus domestica | Detected (not quantified) | HS-SPME-GC-MS | [3][4][5] |

| Pear | Pyrus spp. | Detected (not quantified) | GC-MS | [6] |

| Grape | Vitis vinifera | Detected (not quantified) | GC-MS | [7][8][9] |

Note: While this compound is reported in these fruits, specific quantitative data remains scarce in the reviewed literature. The "Detected" status indicates its identification as a volatile component.

Essential Oils

Citrus essential oils are a notable source of this compound, where it contributes to the complexity of their fragrance.

Table 2: Quantitative Occurrence of this compound in Essential Oils

| Essential Oil Source | Species | Concentration (% of total oil) | Analytical Method | Reference |

| Bergamot Peel | Citrus × bergamia | 0.02 ± 0.00 | GC-MS | [10] |

| Chinotto Peel | Citrus × myrtifolia | 0.02 ± 0.00 | GC-MS | [10] |

| Lemon Peel | Citrus limon | Not Detected | GC-MS | [10] |

Experimental Protocols

The extraction and quantification of this compound from natural sources require precise and sensitive analytical techniques. The most common methods employed are Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for fruit volatiles and Steam Distillation followed by GC-MS for essential oils.

Headspace Solid-Phase Microextraction (HS-SPME) for Fruit Volatiles

HS-SPME is a solvent-free extraction technique that is highly effective for the analysis of volatile and semi-volatile compounds in a sample's headspace.

Protocol: HS-SPME-GC-MS Analysis of Fruit Volatiles [11][12][13][14][15][16]

-

Sample Preparation:

-

Homogenize a known weight (e.g., 5 g) of fresh fruit pulp in a sealed vial.

-

To enhance the release of volatiles, an internal standard (e.g., 4-methyl-2-pentanol) and a salt solution (e.g., 2.5 g NaCl) can be added.

-

-

Headspace Extraction:

-

Place the vial in a temperature-controlled autosampler (e.g., 40-60°C).

-

Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30-60 minutes) with agitation.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Thermally desorb the extracted volatiles from the SPME fiber in the GC injector port (e.g., 250°C) in splitless mode.

-

Column: Separate the compounds on a suitable capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C for 2 min), ramps up to a higher temperature (e.g., 230°C at 5°C/min), and holds for a few minutes.

-

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode (e.g., at 70 eV) and scan a mass range of m/z 35-550.

-

-

Quantification:

-

Identify this compound by comparing its mass spectrum and retention index with that of an authentic standard.

-

Quantify the concentration of this compound by creating a calibration curve with known concentrations of the standard.

-

Steam Distillation for Essential Oils

Steam distillation is a traditional and widely used method for extracting essential oils from plant materials.

Protocol: Steam Distillation of Citrus Peel Essential Oil [17][18][19][20][21]

-

Material Preparation:

-

Finely chop or grind fresh citrus peels to increase the surface area for efficient oil extraction.

-

-

Distillation:

-

Place the prepared peels in a distillation flask with water.

-

Heat the flask to generate steam, which will pass through the plant material, causing the volatile essential oils to vaporize.

-

The mixture of steam and essential oil vapor is then passed through a condenser to cool and liquefy.

-

-

Separation:

-

Collect the condensate in a separating funnel.

-

The essential oil, being less dense and immiscible with water, will form a layer on top of the hydrosol (floral water).

-

Carefully separate the essential oil layer from the aqueous layer.

-

-

Drying and Storage:

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed, dark glass vial at a low temperature to prevent degradation.

-

-

GC-MS Analysis:

-

Dilute a small amount of the essential oil in a suitable solvent (e.g., hexane).

-

Analyze the diluted sample using GC-MS following a similar procedure as described in the HS-SPME protocol to identify and quantify this compound.

-

Biosynthesis and Experimental Workflows

The formation of this compound in plants is believed to follow the general pathway of ester biosynthesis, which involves the formation of an alcohol precursor and its subsequent esterification.

Biosynthesis of this compound

The biosynthesis of this compound likely involves two key stages:

-

Formation of 1-Nonanol: The nine-carbon alcohol precursor, 1-nonanol, is likely derived from the fatty acid biosynthesis pathway. Fatty acids are synthesized in the plastids and can undergo chain shortening through β-oxidation to produce shorter-chain acyl-CoAs. These can then be reduced to aldehydes and further to alcohols by alcohol dehydrogenases.

-

Esterification: The final step is the esterification of 1-nonanol with acetyl-CoA, a reaction catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[10][22][23][24][25] The activity of these enzymes is often correlated with the production of acetate esters during fruit ripening.

Experimental Workflow for Volatile Analysis

The general workflow for the analysis of this compound in fruits involves sample preparation, extraction, and instrumental analysis.

Experimental Workflow for Essential Oil Analysis

The analysis of essential oils involves an initial extraction step, typically steam distillation, followed by chromatographic analysis.

References

- 1. Discrimination and Characterization of Volatile Flavor Compounds in Fresh Oriental Melon after Forchlorfenuron Application Using Electronic Nose (E-Nose) and Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GC-MS Metabolite and Transcriptome Analyses Reveal the Differences of Volatile Synthesis and Gene Expression Profiling between Two Apple Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Grape contribution to wine aroma: production of hexyl acetate, octyl acetate, and benzyl acetate during yeast fermentation is dependent upon precursors in the must - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Composition of grape and wine from resistant vines varieties | OENO One [oeno-one.eu]

- 9. vitis-vea.de [vitis-vea.de]

- 10. Acetyl-coa: alcohol acetyltransferase activity and aroma formation in ripening melon fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4.3. HS-SPME-GC-MS Analysis [bio-protocol.org]

- 12. 2.6. GC–MS Analysis of Volatile Compounds [bio-protocol.org]

- 13. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]

- 14. Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Integration of volatile and non-volatile metabolites and the transcriptome reveals the formation mechanisms of differential aroma compounds between Pyrus communis and Pyrus pyrifolia cultivars [frontiersin.org]

- 17. Making essential oil by steam distillation - Distillation Supplies [distillationsupplies.com]

- 18. engineering.iastate.edu [engineering.iastate.edu]

- 19. Innovation in a Continuous System of Distillation by Steam to Obtain Essential Oil from Persian Lime Juice (Citrus latifolia Tanaka) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijtra.com [ijtra.com]

- 21. researchgate.net [researchgate.net]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

Spectroscopic Data of Nonyl Acetate (CAS 143-13-5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for nonyl acetate (CAS 143-13-5), a colorless liquid with a characteristic fruity odor. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Quantitative Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for compound identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃-C=O | ~2.05 | Singlet | - | 3H |

| -O-CH₂- | ~4.06 | Triplet | ~6.7 | 2H |

| -O-CH₂-CH₂- | ~1.62 | Quintet | ~6.8 | 2H |

| -(CH₂)₆- | ~1.27 | Multiplet | - | 12H |

| CH₃-(CH₂)₇- | ~0.88 | Triplet | ~6.8 | 3H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts (δ) are reported in ppm relative to a TMS standard.[1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~171.1 |

| -O-CH₂- | ~64.6 |

| -O-CH₂-CH₂- | ~28.6 |

| -(CH₂)₆- | ~31.8, 29.4, 29.2, 25.9, 22.6 |

| CH₃-C=O | ~21.0 |

| CH₃-(CH₂)₇- | ~14.1 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the ester functional group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2925, ~2855 | C-H stretch | Alkane |

| ~1740 | C=O stretch | Ester |

| ~1240 | C-O stretch (asymmetric) | Ester |

| ~1040 | C-O stretch (symmetric) | Ester |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound displays a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Fragment Ion |

| 43 | 99.99 | [CH₃CO]⁺ |

| 56 | 37.06 | [C₄H₈]⁺ |

| 55 | 30.11 | [C₄H₇]⁺ |

| 41 | 29.89 | [C₃H₅]⁺ |

| 70 | 28.70 | [C₅H₁₀]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (CAS 143-13-5)

-

Deuterated chloroform (CDCl₃) with 0.03% (v/v) TMS

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for analysis.

-

¹H NMR Acquisition:

-

The spectrometer is locked onto the deuterium signal of the CDCl₃.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum.

-

Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the low natural abundance of ¹³C (typically 1024 or more scans).

-

-

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of neat this compound.

Materials:

-

This compound (CAS 143-13-5)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

-

Sample Application: A small drop of neat this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum is displayed in terms of transmittance or absorbance.

-

Cleaning: The ATR crystal is thoroughly cleaned with a suitable solvent and a lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound (CAS 143-13-5)

-

Gas chromatograph-mass spectrometer (GC-MS) system

-

Helium (carrier gas)

-

Microsyringe

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane or hexane).

-

GC Separation:

-

A small volume (typically 1 µL) of the prepared solution is injected into the GC.

-

The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a non-polar DB-5 or similar).

-

A suitable temperature program is used to elute the this compound.

-

-

MS Detection:

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are ionized by a beam of electrons (typically at 70 eV).

-

The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

The detector records the abundance of each ion.

-

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion and the major fragment ions. The fragmentation pattern is used to confirm the structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

References

The Dual Role of Nonyl Acetate in Insect Chemical Ecology: A Technical Guide

Abstract

Nonyl acetate, a nine-carbon chain acetate ester, occupies a multifaceted role in the chemical ecology of insects. While initially identified as a component in the pheromone blend of certain lepidopteran species, its primary biological function appears to extend beyond simple intraspecific communication. This technical guide synthesizes the current understanding of this compound's biological activity, focusing on its role as both a potential modulator of pheromonal signaling and a notable insecticidal agent. Drawing upon available quantitative data from electrophysiological and behavioral assays, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of its activity, detailed experimental protocols, and insights into the underlying biological pathways.

Introduction

Chemical communication is a cornerstone of insect survival and reproduction, governing behaviors from mating and aggregation to foraging and oviposition. Semiochemicals, the chemical messengers that mediate these interactions, are broadly classified as pheromones (intraspecific communication) and allelochemicals (interspecific communication). Acetate esters are a common class of compounds found in the pheromone blends of numerous insect species, particularly within the order Lepidoptera.

This compound has been identified as a component in the volatile emissions of various insects and plants. While its role as a primary sex attractant pheromone is not well-supported by current literature, evidence suggests it may act as a behavioral antagonist or modulator in the pheromone communication of species such as the pea moth, Cydia nigricana. Furthermore, recent studies have highlighted the potent insecticidal properties of this compound against certain stored-product pests, opening avenues for its application in pest management strategies.

This guide provides an in-depth examination of the biological roles of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological and experimental frameworks to facilitate further research and development.

Biological Roles of this compound

Modulator of Pheromonal Communication

While not a primary sex attractant, this compound has been implicated as a behavioral modulator in the chemical communication of the pea moth, Cydia nigricana. The primary sex pheromone of this species is (E,E)-8,10-dodecadien-1-yl acetate. The presence of other acetates, including this compound, in pheromone lures can influence the behavior of male moths, in some cases acting as inhibitors to the primary pheromone, thereby affecting mating success. This antagonistic or modulatory role is critical for maintaining species-specific signal integrity in a chemically noisy environment.

Insecticidal Activity

This compound has demonstrated significant insecticidal effects against stored-product pests, most notably the rice weevil, Sitophilus oryzae. Its mode of action is likely related to disruption of cellular processes or neurotoxicity, although the precise mechanisms are still under investigation. This insecticidal activity presents a promising avenue for the development of novel, potentially bio-based, pest control agents.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological effects of this compound on insects.

Table 1: Insecticidal Efficacy of this compound against Sitophilus oryzae

| Dose (µl/kg) | Exposure Time (Days) | Mortality Rate (%) |

| 1000 | 5 | 5.2 |

| 4000 | 5 | 27.5 |

| 4000 | 21 | 78.8 |

| Data from a study on the insecticidal effect of this compound against Sitophilus oryzae.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the protocols for key experiments used to assess the biological activity of this compound.

Insecticidal Bioassay Protocol (Sitophilus oryzae)

This protocol details the methodology for assessing the insecticidal activity of this compound against adult Sitophilus oryzae.[1]

-

Insects: Mixed-sex adult Sitophilus oryzae are used.

-

Test Substance: this compound is applied to the food source (e.g., paddy rice).

-

Procedure:

-

Prepare different doses of this compound (e.g., 1000, 2000, and 4000 µl/kg of food).

-

Place the required amount of food for each dose in a two-liter plastic bag.

-

Add the corresponding volume of this compound to the bag and shake for 5 minutes to ensure a homogenous mixture.

-

Place 10g of the treated food into 100ml plastic containers.

-

Cover the containers with tulle for ventilation.

-

Introduce 10 adult insects into each container.

-

The experiment is conducted using a completely randomized design with three replications.

-

Incubate the containers under controlled laboratory conditions.

-

Record the number of dead and live insects at specified time intervals (e.g., 3, 5, 7, 14, and 21 days) after application.

-

Caption: Workflow for the insecticidal bioassay of this compound.

Electroantennography (EAG) Protocol

EAG is an electrophysiological technique used to measure the summed electrical potential from an insect's antenna in response to an odor stimulus. This provides a measure of the sensitivity of the peripheral olfactory organs to a given compound.

-

Preparation of the Insect:

-

An adult insect is immobilized, often by chilling.

-

The head is excised, and one antenna is carefully removed.

-

The distal tip of the antenna is cut to allow for electrical contact.

-

-

Electrode Placement:

-

The base of the antenna is inserted into a glass capillary electrode filled with a saline solution (e.g., Ringer's solution), which serves as the reference electrode.

-

The cut distal tip of the antenna is brought into contact with a second glass capillary electrode, the recording electrode.

-

-

Stimulus Delivery:

-

A continuous stream of humidified, purified air is passed over the antenna.

-

A defined volume of air containing the test odorant (this compound at a specific concentration) is injected into the continuous air stream for a short duration (e.g., 0.5 seconds).

-

-

Data Recording:

-

The potential difference between the recording and reference electrodes is amplified and recorded.

-

The amplitude of the negative deflection (in millivolts) in response to the stimulus is measured as the EAG response.

-

References

Nonyl Acetate: A Comprehensive Technical Guide for Flavor Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonyl acetate (C₁₁H₂₂O₂) is a volatile organic compound classified as an ester, playing a significant role in the flavor and fragrance industry. It is the acetate ester of nonan-1-ol and is recognized for its characteristic fruity, waxy, and slightly floral aroma.[1] This technical guide provides an in-depth overview of this compound's role in flavor chemistry, including its physicochemical properties, natural occurrence, sensory characteristics, synthesis, and analytical determination.

Physicochemical Properties

This compound is a colorless liquid with a distinct odor profile.[2] Its physical and chemical characteristics are crucial for its application in flavor formulations, influencing its volatility, solubility, and stability.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂O₂ | [2] |

| Molecular Weight | 186.29 g/mol | [2] |

| CAS Number | 143-13-5 | [2] |

| FEMA Number | 2788 | [2] |

| JECFA Number | 131 | [2] |

| Appearance | Colorless liquid | [2] |

| Odor Description | Fruity, waxy, sweet, green, with tropical and floral nuances. Some sources also describe a pungent, mushroom-like odor. | [1][2][3] |

| Boiling Point | 212 °C at 760 mmHg | [2] |

| Melting Point | -26 °C | [2] |

| Density | 0.864 g/mL at 25 °C | [3] |

| Refractive Index | 1.422 - 1.426 at 20 °C | [2] |

| Solubility | Soluble in alcohol and ether; practically insoluble in water. | [2][3] |

| Vapor Pressure | 0.197 mmHg at 25 °C (estimated) | [1] |

| LogP (o/w) | 4.352 (estimated) | [1] |

| Regulatory Status | Generally Recognized as Safe (GRAS) by FEMA. | [4] |

Sensory Profile and Thresholds

The sensory characteristics of this compound are a key aspect of its application in flavor chemistry. It imparts a unique combination of fruity and waxy notes.

| Sensory Attribute | Description | Concentration | Reference |

| Odor Profile | Sweet, waxy, and fruity with a green, tropical fruit nuance. | 100% | [1] |

| Floral, fruity (mushroom-gardenia) odor. | Diluted | [3] | |

| Taste Profile | Fruity and waxy with a tropical fruit background. | 20.00 ppm | [1] |

| Bitter taste. | Concentrated | [3] | |

| Aroma Threshold | Detection: 57 to 600 ppb. Aroma characteristics at 1.0%: waxy citrus, earthy mushroom, creamy milk, estry with ripe apple pulp notes. | ||

| Taste Threshold | Taste characteristics at 5 ppm: waxy, stale milk, earthy mushroom, slightly metallic with cheesy nuances. | 5 ppm |

Natural Occurrence

This compound is a natural constituent of various fruits and fermented beverages, contributing to their characteristic aroma profiles.

| Food/Beverage | Reported Presence | Concentration Details | Reference |

| Citrus Fruits | Found in citrus peel oils and juices, including orange and lemon. | Powell Navel orange showed the highest levels of this compound among the studied varieties. | [5][6] |

| Apples | Present in various apple cultivars. | [6] | |

| Pears | Naturally found in pears. | ||

| Grapes | Found in wine grapes. | [1][6] | |

| Melon | Reported in melon. | [6] | |

| Beer | Naturally occurs in beer. | Ester concentrations are influenced by fermentation conditions. | [6][7][8] |

| Cheese | Reported in Gruyere cheese. | [1] | |

| Milk | Reported in milk. | [1] | |

| Kumquats | Found in kumquat peel oil. | [1][6] |

Biosynthesis of this compound in Plants

The formation of this compound in plants is a result of esterification, a process catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol substrate. While the specific AAT responsible for this compound synthesis has not been definitively identified, the general pathway is understood. AATs exhibit broad substrate specificity, allowing them to produce a wide variety of esters.[9][10]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The following is a generalized laboratory procedure for the synthesis of this compound based on the Fischer esterification of n-nonanol and acetic acid. This reaction is typically catalyzed by a strong acid.[11][12][13][14]

Materials:

-

n-Nonanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (catalyst)

-

Anhydrous Sodium Sulfate

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Diethyl Ether (or other suitable extraction solvent)

-

Round-bottom flask, reflux condenser, separatory funnel, heating mantle, distillation apparatus.

Procedure:

-

In a round-bottom flask, combine n-nonanol and a molar excess of glacial acetic acid.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Assemble a reflux apparatus and heat the mixture to reflux for a specified period (e.g., 1-2 hours) to allow the esterification to proceed.

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Wash the mixture sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by distillation to obtain the final product.

Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is a standard technique for the analysis of volatile compounds like this compound in food and beverage matrices.[15][16][17][18]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Headspace Autosampler

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.

Sample Preparation (General Procedure for Fruit Juice):

-

Place a known volume of the fruit juice sample into a headspace vial.[16]

-

An internal standard may be added for quantification.[16]

-

The vial is sealed and incubated at a specific temperature and time to allow volatile compounds to partition into the headspace.[5][16]

-

A sample of the headspace gas is then automatically injected into the GC-MS for analysis.

GC-MS Parameters (Example):

-

Injection Mode: Headspace

-

Liner: Deactivated, suitable for headspace injections

-

Carrier Gas: Helium at a constant flow rate

-

Oven Temperature Program: A temperature gradient is used to separate the volatile compounds. For example, start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).

-

MS Ionization: Electron Ionization (EI) at 70 eV

-

MS Scan Range: m/z 40-400 (or a range appropriate for the target analytes)

-

Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards.

Sensory Evaluation

Sensory analysis is critical for understanding the flavor contribution of this compound. A trained sensory panel is typically used for descriptive analysis.[19][20][21][22][23]

Panelist Selection and Training:

-

Panelists are screened for their sensory acuity and ability to describe aromas and tastes.

-

Training involves familiarization with relevant aroma and taste standards, including a reference sample of this compound at various concentrations in a neutral base (e.g., water, deodorized oil).

Methodology (Descriptive Analysis):

-

Sample Preparation: Prepare solutions of this compound at different concentrations in a suitable solvent (e.g., water with a small amount of ethanol to aid solubility). Samples of food products containing this compound would also be prepared.

-

Presentation: Samples are presented to panelists in a controlled environment (sensory booths with controlled lighting and temperature). Samples are coded with random three-digit numbers.[20]

-

Evaluation: Panelists evaluate the samples for various sensory attributes (e.g., fruity, waxy, green, sweet, bitter) and rate their intensity on a structured scale (e.g., a 15-cm line scale or a 9-point category scale).

-

Data Analysis: The data from the panelists are collected and statistically analyzed to determine the sensory profile of this compound and its contribution to the overall flavor of a product.

Olfactory Perception

The perception of this compound, like other volatile compounds, is initiated by its interaction with olfactory receptors (ORs) in the nasal cavity. The human genome contains a large family of OR genes, and a specific odorant can activate a unique combination of these receptors, leading to a distinct odor perception. The process of identifying the specific ORs that respond to a particular ligand is known as "deorphanization."[24][25][26][27][28] To date, the specific olfactory receptor(s) that are activated by this compound have not been definitively identified in publicly available literature. The deorphanization of the vast number of human olfactory receptors is an ongoing area of research.

Conclusion

This compound is a valuable volatile organic compound in flavor chemistry, contributing desirable fruity and waxy notes to a variety of food and beverage products. Its natural occurrence in fruits and fermented products underscores its importance in creating authentic and appealing flavor profiles. A thorough understanding of its physicochemical properties, sensory characteristics, and analytical methodologies is essential for its effective application by researchers and flavor chemists. Future research focused on identifying the specific alcohol acyltransferases involved in its biosynthesis and deorphanizing its corresponding olfactory receptors will further elucidate its role in flavor perception and potentially open new avenues for flavor creation and modulation.

References

- 1. This compound, 143-13-5 [thegoodscentscompany.com]

- 2. This compound | C11H22O2 | CID 8918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 143-13-5 [chemicalbook.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. Comparative Analysis of the Volatile Fraction of Fruit Juice from Different Citrus Species | PLOS One [journals.plos.org]

- 6. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. Beer Molecules and Its Sensory and Biological Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. community.wvu.edu [community.wvu.edu]

- 14. cerritos.edu [cerritos.edu]

- 15. scielo.br [scielo.br]

- 16. mdpi.com [mdpi.com]

- 17. syft.com [syft.com]

- 18. researchgate.net [researchgate.net]

- 19. pac.gr [pac.gr]

- 20. flavorsum.com [flavorsum.com]

- 21. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]

- 22. agritrop.cirad.fr [agritrop.cirad.fr]

- 23. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]

- 24. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Deorphanization of Olfactory Trace Amine-Associated Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Rapid Deorphanization of Human Olfactory Receptors in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Nonyl Acetate: A Journey Through its Chemical History

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nonyl acetate, a significant contributor to the fragrance and flavor industries, is an organic compound classified as an ester. Its characteristic fruity and floral aroma has made it a valuable ingredient in a wide array of consumer products. This technical guide delves into the historical discovery and synthesis of this compound, providing a comprehensive overview for researchers, scientists, and professionals in drug development. By examining its origins in the chemical literature, we can appreciate the evolution of its synthesis and characterization.

Discovery and First Mention in Literature

While the exact date and individual credited with the discovery of this compound remain elusive in readily available primary literature, secondary sources indicate its emergence in the late 1890s. This period was marked by systematic investigations into the reactions of alcohols and acids, laying the groundwork for the synthesis of numerous esters. The firm Schimmel & Co., a prominent player in the essential oils and synthetic perfumes industry at the time, is thought to have played a role in its early characterization and potential commercialization, though direct evidence from their semi-annual reports of that specific period is not definitively conclusive. The initial synthesis is understood to have been achieved through the direct esterification of n-nonyl alcohol with acetic acid.[1]

Physicochemical Properties

Early investigations into this compound focused on determining its fundamental physical and chemical properties. These characteristics are crucial for its application in various industries and for its identification and purification.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂O₂ | [1] |

| Molecular Weight | 186.29 g/mol | [1] |

| Boiling Point | 212 °C (lit.) | [1] |

| Density | 0.864 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.424 (lit.) | [1] |

| Solubility | Practically insoluble in water; soluble in alcohol and miscible with oils. | [1] |

Early Synthesis and Experimental Protocols

The primary method for the synthesis of this compound, established in its early history and still widely used today, is the Fischer esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Fischer Esterification of Nonyl Alcohol and Acetic Acid

The synthesis of this compound is achieved by reacting n-nonyl alcohol with acetic acid in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is reversible and proceeds as follows:

Reaction:

CH₃(CH₂)₈OH + CH₃COOH ⇌ CH₃COO(CH₂)₈CH₃ + H₂O (n-Nonyl alcohol + Acetic acid ⇌ this compound + Water)

To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (usually the alcohol) is used, or the water formed during the reaction is removed by azeotropic distillation.

A detailed, generalized experimental protocol from the early 20th century would have likely involved the following steps:

-

Reactant Mixture: A mixture of n-nonyl alcohol and a slight excess of glacial acetic acid was prepared in a round-bottom flask.

-

Catalyst Addition: A small amount of a strong acid catalyst, such as concentrated sulfuric acid, was carefully added to the reaction mixture.

-

Reflux: The mixture was heated under reflux for several hours to allow the esterification to proceed towards equilibrium. The reaction temperature would be maintained at the boiling point of the mixture.

-

Neutralization: After cooling, the reaction mixture was washed with a solution of sodium bicarbonate to neutralize the excess acetic acid and the acid catalyst.

-

Washing: The organic layer was then washed with water to remove any remaining salts and water-soluble impurities.

-

Drying: The crude ester was dried over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.

-

Distillation: The final product, this compound, was purified by fractional distillation under reduced pressure to obtain a pure sample.

References

An In-depth Technical Guide to the Isomers of Nonyl Acetate and Their Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonyl acetate, an ester with the chemical formula C₁₁H₂₂O₂, exists as a multitude of structural isomers, each possessing unique physicochemical properties and organoleptic profiles. This technical guide provides a comprehensive overview of the known isomers of this compound, detailing their chemical characteristics, synthesis, and analytical characterization. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where a thorough understanding of these compounds is essential.

Introduction

This compound isomers are primarily recognized for their applications in the flavor and fragrance industries, contributing a range of fruity, floral, and waxy notes to various consumer products.[1][2] Beyond these applications, the distinct chemical properties of each isomer warrant a deeper investigation for their potential use in other areas of chemical synthesis and as reference standards in analytical chemistry. This guide aims to consolidate the available scientific data on these isomers, presenting it in a structured and accessible format for a technical audience.

Structural Isomers of this compound

The term "this compound" can refer to numerous structural isomers, which arise from the different possible arrangements of the nine-carbon alkyl chain (nonyl group). These isomers can be broadly categorized as linear (n-nonyl acetate) and branched-chain nonyl acetates. The position of the acetate group along the nonyl chain further increases the number of possible isomers.

Herein, we focus on some of the most commonly cited isomers:

-

n-Nonyl Acetate (1-Nonyl Acetate): The straight-chain isomer.

-

sec-Nonyl Acetate Isomers: Including 2-nonyl acetate, 3-nonyl acetate, and 4-nonyl acetate, where the acetate group is attached to a secondary carbon.

-

Branched-Chain Isomers: A vast number of isomers with various branching patterns in the nonyl group. A notable example is 3,5,5-trimethylhexyl acetate.

The structural differences between these isomers are illustrated in the diagram below.

Physicochemical Properties

The structural variations among this compound isomers lead to significant differences in their physical and chemical properties. A summary of the available quantitative data is presented in the tables below for easy comparison.

Table 1: General and Physicochemical Properties of this compound Isomers

| Property | n-Nonyl Acetate | 3-Nonyl Acetate | 3,5,5-Trimethylhexyl Acetate |

| CAS Number | 143-13-5[3] | 60826-15-5 | 58430-94-7[4] |

| Molecular Formula | C₁₁H₂₂O₂[3] | C₁₁H₂₂O₂ | C₁₁H₂₂O₂[4] |

| Molecular Weight ( g/mol ) | 186.29[3] | 186.29 | 186.29[4] |

| Appearance | Colorless liquid[3] | Colorless, clear liquid[5] | Colorless to almost colorless clear liquid[4] |

| Boiling Point (°C) | 208-212 | - | 209[6] |

| Melting Point (°C) | -26[3] | - | -26 (estimate)[6] |

| Density (g/mL) | 0.864 at 25°C[7] | 0.854-0.864 at 25°C[5] | 0.87[6] |

| Refractive Index (n20/D) | 1.422-1.426[3] | 1.416-1.423[5] | 1.424[6] |

| Flash Point (°C) | >100[8] | 82.78 | 79[6] |

| Solubility | Insoluble in water; soluble in alcohol and ether[3] | - | Low solubility in water; soluble in organic solvents[4] |

Table 2: Odor and Flavor Profiles of this compound Isomers

| Isomer | Odor Profile | Flavor Profile |

| n-Nonyl Acetate | Sweet, waxy, fruity with a green, tropical fruit nuance.[8] Pungent odor of mushrooms, resembles gardenias when diluted. | Fruity and waxy with a tropical fruit background at 20 ppm.[8] |

| 3,5,5-Trimethylhexyl Acetate | Woody, fruity.[9] Soft, fruity, woody with a pleasing orris effect.[10] | Woody, fruity-floral, with lavender connotations.[10] |

Experimental Protocols

Synthesis of this compound Isomers via Fischer-Speier Esterification

The most common method for synthesizing esters is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[8] For the synthesis of this compound isomers, acetic acid is reacted with the corresponding nonanol isomer.

General Protocol:

-

Reactants: To a round-bottom flask, add the respective nonanol isomer (1.0 equivalent) and an excess of glacial acetic acid (e.g., 3-5 equivalents).

-

Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

-

Reaction Setup: Equip the flask with a reflux condenser. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

-

Heating: Heat the reaction mixture to reflux for a period of 1-10 hours.[8] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-